(1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine
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Overview
Description
(1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines This compound is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, and an amine group attached to the prop-2-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 4-fluoro-3-methylphenyl starting material.
Allylation: The phenyl compound undergoes allylation to introduce the prop-2-enyl group.
Amine Introduction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors for efficient large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro or methyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with biological molecules.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity.
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Signal Transduction Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
- (1S)-1-(4-Fluorophenyl)prop-2-enylamine
- (1S)-1-(3-Methylphenyl)prop-2-enylamine
- (1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine
Uniqueness:
- Fluoro and Methyl Substitution: The presence of both fluoro and methyl groups on the phenyl ring distinguishes it from other similar compounds.
- Stereochemistry: The (1S) configuration may impart unique biological activity compared to its (1R) counterpart.
This article provides a general framework based on typical information about similar compounds For precise details, consulting scientific literature and experimental data is recommended
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1S)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |
InChI Key |
WCHFVELBYYGCNC-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C=C)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C=C)N)F |
Origin of Product |
United States |
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